3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
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Overview
Description
3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound with a unique structure that includes a benzyl group attached to a tetrahydrocyclopenta[c]pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylhydrazine with cyclopentanone under acidic conditions, followed by cyclization to form the desired pyrazole ring . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while substitution reactions can introduce various substituents to the benzyl group .
Scientific Research Applications
3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole: Lacks the benzyl group, making it less hydrophobic and potentially altering its biological activity.
3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole: Contains a methyl group instead of a benzyl group, which can affect its reactivity and interactions with other molecules.
Uniqueness
3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is unique due to the presence of the benzyl group, which can enhance its hydrophobicity and influence its interactions with biological targets. This structural feature may contribute to its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
CAS No. |
919124-02-0 |
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Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |
InChI |
InChI=1S/C13H14N2/c1-2-5-10(6-3-1)9-13-11-7-4-8-12(11)14-15-13/h1-3,5-6H,4,7-9H2,(H,14,15) |
InChI Key |
HVEFKMAKJAYCDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NN=C2CC3=CC=CC=C3 |
Origin of Product |
United States |
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